BDMPhos serves as a valuable building block in the design of homogeneous catalysts. Its bulky nature and electron-donating ability influence the activity and selectivity of the catalyst towards specific reactions. Notably, BDMPhos is used in:
BDMPhos plays a role in the development of metal-based drugs and radiopharmaceuticals. Its ability to chelate metal ions with specific properties makes it suitable for:
BDMPhos finds applications in the synthesis of functional materials with unique properties. Its presence can influence the:
BDMPhos is a valuable ligand for studying various aspects of coordination chemistry. Its well-defined structure allows researchers to:
Bis(3,5-dimethylphenyl)phosphine is a phosphine compound characterized by its dual 3,5-dimethylphenyl groups attached to a phosphorus atom. Its molecular formula is C₁₆H₁₉P, with a molecular weight of 242.3 g/mol. This compound is recognized for its potential applications in organic synthesis and catalysis, particularly in the formation of chiral molecules and coordination complexes.
Several methods exist for synthesizing bis(3,5-dimethylphenyl)phosphine:
Bis(3,5-dimethylphenyl)phosphine finds applications primarily in:
Several compounds share structural or functional similarities with bis(3,5-dimethylphenyl)phosphine. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Triphenylphosphine | Contains three phenyl groups | Widely used as a ligand; excellent stability |
Bis(triphenylphosphine)oxide | Oxidized form of triphenylphosphine | Exhibits different reactivity due to oxidation |
Bis(2-furyl)phosphine | Contains furan rings instead of phenyl groups | Potentially more reactive due to electron-rich furan |
Bis(naphthalen-1-yl)phosphine | Contains naphthalene groups | Unique optical properties; used in photonic applications |
Bis(3,5-dimethylphenyl)phosphine stands out due to its specific steric and electronic properties conferred by the dimethyl substitution on the phenyl rings. This modification enhances its reactivity and selectivity in catalytic processes compared to other phosphines.
Bis(3,5-dimethylphenyl)phosphine (CAS 71360-06-0) is an organophosphorus compound with the molecular formula C₁₆H₁₉P and a molecular weight of 242.29 g/mol. Its IUPAC name, bis(3,5-dimethylphenyl)phosphane, reflects the two 3,5-dimethylphenyl groups bonded to a central phosphorus atom. The compound’s structure is defined by:
CC1=CC(=CC(=C1)PC2=CC(=CC(=C2)C)C)C
GPFIUEZTNRNFGD-UHFFFAOYSA-N
The phosphorus atom adopts a pyramidal geometry, with bond angles of approximately 96.9° (C-P-C) and 103.4° (C-P-C for the aromatic ring). The 3,5-dimethyl substituents on the phenyl rings introduce steric bulk, which influences the compound’s coordination behavior (Table 1).
Table 1: Key Structural and Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₁₉P | |
Molecular Weight | 242.29 g/mol | |
Density | 1.017 g/mL at 25°C | |
Refractive Index (n²⁰/D) | 1.599 | |
Melting Point | Not explicitly reported | – |
The synthesis of organophosphorus compounds dates to the early 19th century, with Jean-Louis Lassaigne’s work on phosphoric acid derivatives (1820). However, tertiary phosphines like bis(3,5-dimethylphenyl)phosphine gained prominence in the late 20th century, driven by advances in asymmetric catalysis. The compound’s development parallels the evolution of dialkylbiaryl phosphine ligands (e.g., DavePhos, JohnPhos), which revolutionized cross-coupling reactions. Early synthesis routes involved Grignard reagents reacting with phosphorus trichloride, but modern methods employ sodium bis(2-methoxyethoxy)aluminum hydride to reduce phosphine oxides (e.g., bis(3,5-dimethylphenyl)phosphine oxide) with 92% efficiency.
Bis(3,5-dimethylphenyl)phosphine excels in stabilizing low-coordinate metal centers, enabling high enantioselectivity in reactions such as:
The ligand’s cone angle (a measure of steric bulk) and basicity (pKa ~6.8) are critical for tuning metal-ligand interactions. Compared to triphenylphosphine (pKa 2.7), its intermediate basicity enhances nucleophilic activity while maintaining stability.
Table 2: Catalytic Applications
Irritant